molecular formula C10H17N3O2 B10904148 tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B10904148
M. Wt: 211.26 g/mol
InChI Key: CLPBCGFWPVBSOB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate include:

Properties

IUPAC Name

tert-butyl 2-(3-amino-5-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7-5-8(11)12-13(7)6-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPBCGFWPVBSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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